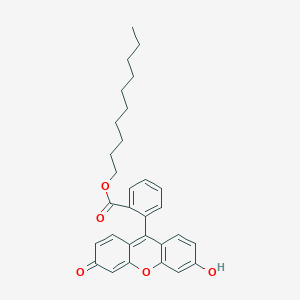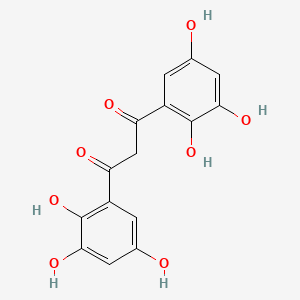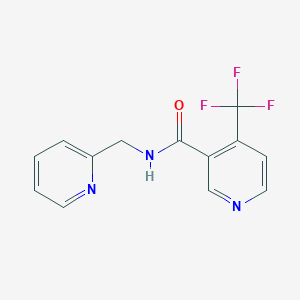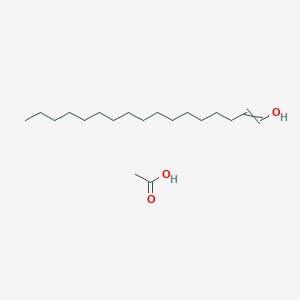
Acetic acid;heptadec-1-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; heptadec-1-en-1-ol is an organic compound that combines the properties of acetic acid and heptadec-1-en-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Heptadec-1-en-1-ol is a long-chain unsaturated alcohol. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; heptadec-1-en-1-ol typically involves the esterification reaction between acetic acid and heptadec-1-en-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{17}\text{H}{33}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{17}\text{H}{33} + \text{H}_2\text{O} ] This reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: Industrial production of acetic acid; heptadec-1-en-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor with a catalyst, and the reaction mixture is heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Acetic acid; heptadec-1-en-1-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid; heptadec-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of acetic acid; heptadec-1-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of acetic acid and heptadec-1-en-1-ol, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Heptadec-1-en-1-ol: A long-chain unsaturated alcohol with similar physical properties but lacks the acidic component.
Acetic Acid: A simple carboxylic acid with strong acidic properties but lacks the long-chain alcohol component.
Uniqueness: Acetic acid; heptadec-1-en-1-ol is unique due to its combination of a long-chain unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Eigenschaften
CAS-Nummer |
125301-09-9 |
|---|---|
Molekularformel |
C19H38O3 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
acetic acid;heptadec-1-en-1-ol |
InChI |
InChI=1S/C17H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h16-18H,2-15H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
KTEHANLUUUMPEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
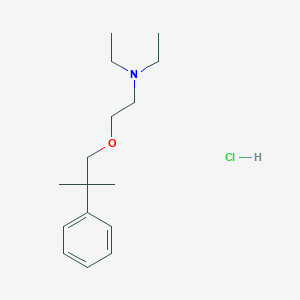



![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
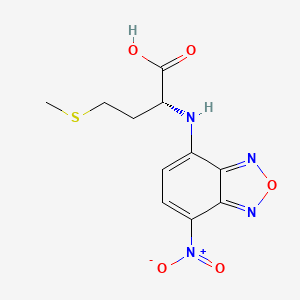
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
